

Technical Guide: Fermentation and Isolation of FR-900482 from *Streptomyces sandaensis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

FR-900482 is a potent antitumor antibiotic naturally produced by the actinomycete *Streptomyces sandaensis*.^[1] Structurally, it belongs to a class of complex alkaloids and shares features with the mitomycin family of compounds.^{[2][3]} Its biological activity, which involves DNA cross-linking, has made it a subject of significant interest in oncology research.^[3] This document provides a comprehensive technical overview of the fermentation process for producing **FR-900482** and the subsequent methodologies for its isolation and purification from the culture broth. The processes described are based on established protocols for natural product recovery from *Streptomyces* species.

Producing Microorganism

The exclusive natural source for **FR-900482** is a novel actinomycete strain, *Streptomyces sandaensis* No. 6897.^[1] This strain was first isolated from a soil sample collected in Sanda City, Hyogo Prefecture, Japan.^{[4][5]} For production purposes, a pure culture of *Streptomyces sandaensis* is required. The strain is typically maintained as a lyophilized sample or as a spore suspension for long-term storage and inoculum preparation.^[4]

Fermentation Protocol

The production of **FR-900482** is achieved through submerged aerobic fermentation of *Streptomyces sandaensis*.^[4] This process involves a multi-stage approach, starting with a seed culture to generate sufficient biomass, followed by inoculation into a larger production-scale fermenter.

Culture Media

The composition of the culture medium is critical for optimal growth and secondary metabolite production. Separate media formulations are typically used for the seed and production stages.

- **Carbon Sources:** A variety of carbohydrates can be utilized by *S. sandaensis*. Preferred sources include glucose, starch, glycerin, and dextrin.^[4]
- **Nitrogen Sources:** A combination of complex organic and inorganic nitrogen sources is beneficial. Suitable options include yeast extract, peptone, soybean meal, corn steep liquor, and ammonium salts (e.g., ammonium sulfate).^[4]
- **Mineral Salts:** Essential minerals are supplied through the addition of salts such as potassium phosphate, magnesium sulfate, and sodium chloride to support enzymatic processes and maintain osmotic balance.^[4]

Table 1: Representative Fermentation Media Composition

Component	Seed Medium (g/L)	Production Medium (g/L)
Glucose	20.0	-
Soluble Starch	-	50.0
Soybean Meal	10.0	25.0
Yeast Extract	5.0	5.0
Corn Steep Liquor	-	10.0
K ₂ HPO ₄	1.0	1.0
MgSO ₄ ·7H ₂ O	0.5	0.5
NaCl	2.0	2.0
CaCO ₃	1.0	2.0

| pH (pre-sterilization) | 7.2 | 7.0 |

Experimental Methodology

Step 1: Inoculum Preparation A vegetative inoculum is prepared to avoid a lag phase in the production fermenter.[\[4\]](#)

- Aseptically transfer a lyophilized culture or spore suspension of *S. sandaensis* No. 6897 to a 250 mL flask containing 50 mL of sterile Seed Medium.
- Incubate the flask on a rotary shaker (220 rpm) at 28°C for 48-72 hours until dense growth is observed.
- This seed culture is used to inoculate the production fermenter at a 5-10% (v/v) ratio.

Step 2: Production Fermentation Submerged fermentation under controlled aerobic conditions is employed for large-scale production.[\[4\]](#)

- Sterilize the Production Medium in a suitable fermenter.
- After cooling, inoculate the medium with the seed culture.

- Maintain the fermentation under the conditions specified in Table 2. If foaming becomes excessive, a sterile defoaming agent such as silicone oil may be added.[\[4\]](#)
- Monitor the fermentation for key parameters (pH, dissolved oxygen, glucose consumption) and **FR-900482** titer via analytical methods like HPLC.
- The fermentation is typically harvested after 120-168 hours, once the peak product concentration is reached.

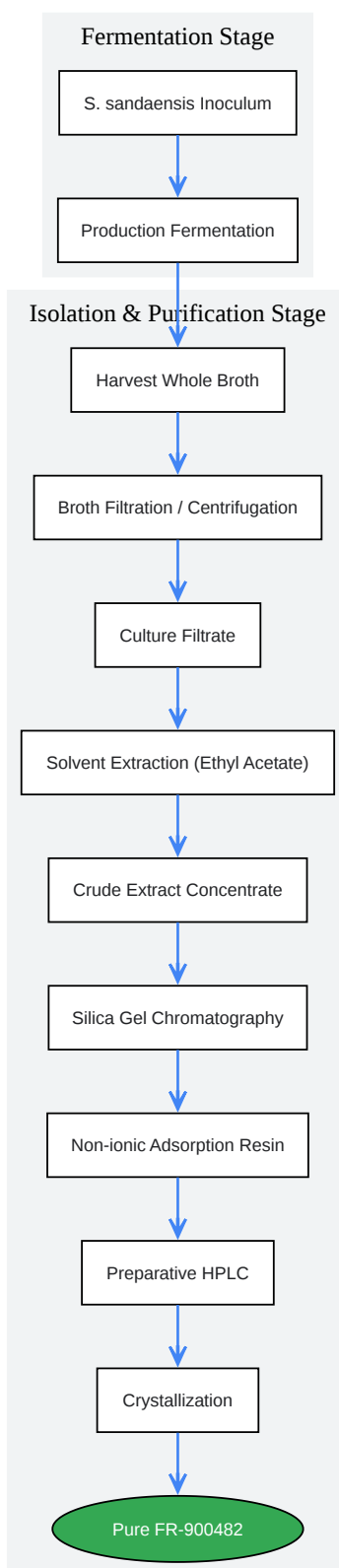
Table 2: Fermentation Operating Parameters

Parameter	Value
Temperature	28 - 30°C
pH	6.5 - 7.5 (controlled)
Agitation	200 - 400 rpm (vessel dependent)
Aeration	0.5 - 1.0 vvm (volume of air per volume of medium per minute)

| Duration | 120 - 168 hours |

Isolation and Purification Protocol

The majority of the produced **FR-900482** is secreted into the culture medium. Therefore, the primary isolation efforts focus on the culture filtrate.[\[4\]](#) The purification process is a multi-step procedure involving extraction and chromatography.



[Click to download full resolution via product page](#)

Caption: Overall workflow from fermentation to pure **FR-900482**.

Experimental Methodology

Step 1: Broth Clarification

- Harvest the entire culture broth from the fermenter.
- Separate the microbial biomass (mycelia) from the liquid supernatant by either centrifugation (e.g., 5,000 x g for 20 minutes) or filtration.^[4] The resulting clear liquid is the culture filtrate.

Step 2: Solvent Extraction

- Adjust the pH of the culture filtrate to a neutral or slightly acidic range (e.g., pH 6.0) to ensure the stability and partitioning of **FR-900482**.
- Extract the filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is a common method for isolating similar antibiotics.^[6]
- Repeat the extraction process 2-3 times to maximize recovery.
- Pool the organic phases and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a crude, oily extract.

Step 3: Chromatographic Purification A multi-modal chromatography sequence is employed to purify **FR-900482** from the crude extract.^[4]

Caption: Logical flow of the multi-step purification cascade.

- Silica Gel Chromatography:
 - Adsorb the crude extract onto a small amount of silica gel and load it onto a larger silica gel column.
 - Elute the column with a step-gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system.
 - Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing **FR-900482**.

- Pool the enriched fractions and concentrate.
- Non-ionic Adsorption Resin Chromatography:
 - Dissolve the semi-purified material from the previous step in an appropriate solvent and load it onto a column packed with a non-ionic adsorption resin (e.g., Diaion™ HP-20, Amberlite™ XAD series).[4]
 - Wash the column with water to remove salts and highly polar impurities.
 - Elute the product using a gradient of increasing methanol or acetone in water.
 - Again, collect and analyze fractions, pooling those with the highest purity of the target compound.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - For the final polishing step, use preparative reverse-phase HPLC (e.g., on a C18 column).
 - Elute with an isocratic or gradient mobile phase of acetonitrile and water.
 - Monitor the elution profile with a UV detector and collect the peak corresponding to **FR-900482**.

Step 4: Crystallization

- Combine the highly pure, HPLC-purified fractions.
- Concentrate the solution under reduced pressure.
- Induce crystallization by slow evaporation or by adding a counter-solvent (e.g., hexane) to the concentrated solution (e.g., in ethyl acetate).
- Collect the resulting crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain the final pure product.[4]

Table 3: Illustrative Purification Summary

Purification Step	Total Activity (Units)	Yield (%)	Purity (%)
Culture Filtrate	1,000,000	100	<1
Solvent Extract	900,000	90	5
Silica Gel Column	675,000	75	40
Adsorption Resin	540,000	80	85
Preparative HPLC	432,000	80	>98
Crystallization	345,600	80	>99

Note: Data are representative and will vary based on fermentation performance and process specifics.

Compound Characterization

The identity and purity of the isolated **FR-900482** should be confirmed using modern analytical techniques.^[7]^[8]

- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate and confirm the chemical structure.
- Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and chromophores.^[1]
- High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A new antitumor antibiotic, FR-900482. II. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Flexible Strategy Toward FR900482 and the Mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 4. US4743555A - Biologically pure culture of Streptomyces sandaensis No. 6897 - Google Patents [patents.google.com]
- 5. A new antitumor antibiotic, FR-900482. I. Taxonomic studies on the producing strain: a new species of the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new antimitotic substance, FR182877. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Technical Guide: Fermentation and Isolation of FR-900482 from Streptomyces sandaensis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582926#fermentation-and-isolation-of-fr-900482-from-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com